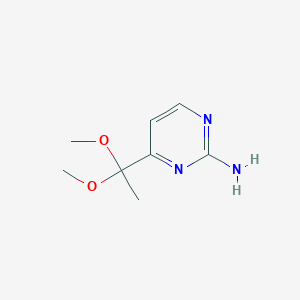

4-(1,1-Dimethoxyethyl)pyrimidin-2-amine

説明

BenchChem offers high-quality 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(1,1-dimethoxyethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWZRZIPQSPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of Ketal-Protected Pyrimidin-2-amines as Key Intermediates in Modern Kinase Inhibitor Synthesis

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its critical role in the development of potent and selective protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a highly sought-after pharmacophore. This guide elucidates the strategic importance of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine, a specialized chemical intermediate, in the synthesis of these complex pharmaceutical agents. We will explore the rationale behind its design, detailing its synthesis, physicochemical properties, and its pivotal application in constructing the core of advanced kinase inhibitors, exemplified by a synthesis workflow analogous to that of industry-defining drugs like Imatinib. This document serves as a technical resource for researchers and process chemists, providing both theoretical grounding and practical, actionable protocols.

The 2-Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The 2-aminopyrimidine moiety has emerged as a premier "hinge-binding" motif for kinase inhibitors.[3] This is due to its structural capacity to mimic the adenine base of ATP, allowing it to form a dual hydrogen-bond interaction with the amide backbone of the kinase hinge region, a critical anchoring point for competitive inhibitors.[4]

This specific binding mode is a foundational element in the mechanism of action for numerous clinically approved drugs, including those targeting EGFR, PLK, and Aurora kinases.[1][2][5] The versatility of the pyrimidine ring allows for extensive chemical modification at other positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic profiles.[6]

Synthesis and Profile of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine

The design of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine is a prime example of strategic chemical synthesis. The 1,1-dimethoxyethyl group is a dimethyl ketal, a stable protecting group for a methyl ketone (acetyl group).[7] This protection is crucial as it masks the reactive carbonyl, preventing unwanted side reactions during subsequent sensitive coupling steps, only to be revealed at a later, strategic point in the synthesis.

Synthesis Pathway: The Principle of Cyclocondensation

The formation of the 2-aminopyrimidine ring is classically achieved through the condensation of a guanidine salt with a 1,3-dicarbonyl compound or a chemical equivalent.[2][8] In this case, the required precursor is 4,4-dimethoxypentan-2-one, which serves as the protected form of acetylacetone. The reaction proceeds via a cyclocondensation mechanism where guanidine acts as a binucleophile, attacking both carbonyl-equivalent centers of the pentanone derivative.

The overall workflow for the synthesis of this key intermediate is outlined below.

Caption: Synthesis of the target intermediate via cyclocondensation.

Detailed Experimental Protocol: Synthesis of the Intermediate

This protocol describes a representative method for the synthesis of 2-aminopyrimidine derivatives via cyclocondensation.[9][10]

-

Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in absolute ethanol in a flame-dried round-bottom flask under a nitrogen atmosphere, add guanidine nitrate (1.0 equivalent). Stir the resulting suspension at room temperature for 30 minutes.

-

Addition of Ketal: Add 4,4-dimethoxypentan-2-one (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a stoichiometric amount of acetic acid.

-

Isolation: Remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-(1,1-dimethoxyethyl)pyrimidin-2-amine.

Physicochemical Properties

A summary of the key computed and physical properties of the intermediate is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM |

| CAS Number | 108360-25-6 |

Application in Phenylamino-Pyrimidine Kinase Inhibitor Synthesis

The primary utility of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine is as a building block for the N-phenyl-2-aminopyrimidine core found in many kinase inhibitors. This is typically accomplished through a palladium-catalyzed cross-coupling reaction.

Core Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of an amine with an aryl halide or triflate.[11] In this context, the 2-amino group of our intermediate is coupled with a functionalized aryl bromide, which will form the "phenylamino" portion of the final drug scaffold.[12][13][14] The use of specialized phosphine ligands is critical for achieving high yields and preventing side reactions.[15]

Strategic Deprotection

Following the successful C-N bond formation, the ketal protecting group is removed to reveal the methyl ketone. This is typically achieved through acid-catalyzed hydrolysis.[16][17][18] Performing this deprotection after the coupling step is a key strategic decision, as the free ketone could potentially interfere with the palladium catalyst or undergo unwanted side reactions under the basic conditions of the coupling.[7]

The overall synthetic application is visualized in the following workflow.

Caption: Application of the intermediate in kinase inhibitor core synthesis.

Detailed Experimental Protocol: Coupling and Deprotection

This protocol outlines a general procedure for the N-arylation of the pyrimidine intermediate followed by deprotection.[5][14]

-

Buchwald-Hartwig Coupling:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), 4-(1,1-dimethoxyethyl)pyrimidin-2-amine (1.2 eq.), cesium carbonate (1.5 eq.), and the phosphine ligand (e.g., Xantphos, 10 mol%).

-

Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 5 mol%). Evacuate and backfill the tube with nitrogen or argon three times.

-

Reaction: Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.

-

-

Ketal Deprotection:

-

Reaction Setup: Dissolve the protected phenylamino-pyrimidine intermediate (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).[19]

-

Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid.[17][18]

-

Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 4-acetyl-N-phenyl-pyrimidin-2-amine scaffold, which can then be carried forward for further elaboration.

-

Conclusion and Future Outlook

The use of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine exemplifies a sophisticated and enabling strategy in pharmaceutical synthesis. By employing a robust protecting group for a key functional moiety, chemists can execute sensitive, high-yield cross-coupling reactions to construct complex molecular architectures that would otherwise be challenging to access. This intermediate provides a reliable and scalable route to the N-phenyl-2-aminopyrimidine core, a validated and essential scaffold for a multitude of life-saving kinase inhibitor drugs. As the demand for more selective and potent targeted therapies continues to grow, the development and application of such well-designed, strategic intermediates will remain paramount to the advancement of medicinal chemistry and drug discovery.

References

-

Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19). PMC. Retrieved February 22, 2026, from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved February 22, 2026, from [Link]

-

Anand, K., & Singh, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(29), 20038–20063. Retrieved February 22, 2026, from [Link]

-

Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. Retrieved February 22, 2026, from [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (General reference for deprotection mechanisms, specific link not available).

-

Buchwald coupling of 1 with various anilines and 2-aminopyridines... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11478–11488. Retrieved February 22, 2026, from [Link]

- CN102952083A - Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.

-

Acetal Protecting Group & Mechanism. (2024, October 10). Total Synthesis. Retrieved February 22, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (2022, November 1). Semantic Scholar. Retrieved February 22, 2026, from [Link]

- CN102952083B - Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. (1984). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 22, 2026, from [Link]

-

Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. (2004). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Sudha Rani, K., et al. (2016). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 8(1), 441-447. Retrieved February 22, 2026, from [Link]

- CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. (n.d.). Google Patents.

-

GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN. Retrieved February 22, 2026, from [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines. (2013, November 6). European Patent Office. Retrieved February 22, 2026, from [Link]

- US1780636A - Substituted guanidine-aldehyde condensation product. (n.d.). Google Patents.

-

Application of guanidine and its salts in multicomponent reactions. (2014, April 14). TÜBİTAK Academic Journals. Retrieved February 22, 2026, from [Link]

- CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dimethyl Acetals [organic-chemistry.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. total-synthesis.com [total-synthesis.com]

- 19. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]

Thermodynamic Stability and Synthetic Utility of the Dimethoxyethyl Acetal Group on Pyrimidines

Topic: Thermodynamic Stability of the Dimethoxyethyl Acetal Group on Pyrimidines Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists.

Executive Summary

The 2,2-dimethoxyethyl moiety serves a critical dual role in pyrimidine chemistry: it acts as a robust protecting group for N-alkylation and a "masked" precursor for reactive aldehydes used in bicyclic heterocycle synthesis. Its utility is defined by a distinct thermodynamic instability in aqueous acid—driven by entropic factors—contrasted with exceptional kinetic stability in basic and nucleophilic environments.

This guide provides a rigorous analysis of the physicochemical properties, installation protocols, and controlled deprotection workflows for this group, specifically when attached to the

Chemical Basis & Structural Attributes[1][2][3][4][5][6][7][8][9]

The Moiety at a Glance

The 2,2-dimethoxyethyl group consists of an ethyl chain where the terminal carbon is protected as an acyclic dimethyl acetal. When attached to a pyrimidine (e.g., Uracil), the structure is:

Electronic Influence of the Pyrimidine Ring

The stability of the acetal is governed by the electron density at the acetal oxygens.

-

Inductive Effect (

): The pyrimidine ring is electron-deficient ( -

Impact on Stability: This inductive withdrawal slightly reduces the basicity of the acetal oxygens compared to a simple aliphatic acetal. While this theoretically slows the initial protonation step (kinetic barrier), the acyclic nature of the acetal dominates its thermodynamic profile, making it significantly more liable than cyclic analogues (e.g., 1,3-dioxolanes).

Thermodynamic vs. Kinetic Stability Profile

The "stability" of the dimethoxyethyl group is a function of pH-dependent equilibrium.

Thermodynamic Instability (The Entropic Factor)

Acyclic acetals (dimethyl) are thermodynamically less stable than cyclic acetals (ethylene glycol derived).

-

Hydrolysis Equation:

-

Entropy (

): Hydrolysis releases three molecules from two (assuming water is solvent). For acyclic acetals, formation is entropically disfavored compared to cyclic acetals (where one diol molecule reacts). Thus, the equilibrium for dimethyl acetals in aqueous media lies heavily toward the aldehyde , provided a proton source is available to lower the activation energy.

Kinetic Stability Matrix

Despite the thermodynamic drive toward hydrolysis, the group is kinetically trapped at neutral/basic pH.

| Environment | Condition | Stability Status | Mechanism/Notes |

| Acidic (Aq.) | pH < 4.0 | Labile | Rapid hydrolysis via oxonium ion intermediate. |

| Neutral | pH 7.0 (PBS) | Stable | |

| Basic | NaOH / NaH | Highly Stable | Acetals are stable to base; no leaving group for |

| Nucleophilic | Grignard / LiAlH | Stable | Ether linkages resist reduction and nucleophilic attack. |

| Thermal | > 100°C (Neutral) | Moderate | Stable in absence of Lewis/Brønsted acids. |

Mechanistic Pathway: Acid-Catalyzed Hydrolysis

The deprotection is specific acid-catalyzed (

Figure 1: The transition from the stable acetal to the reactive aldehyde requires protonation. The acyclic nature facilitates the expulsion of methanol compared to constrained cyclic systems.

Experimental Protocols

Installation: Synthesis of -(2,2-dimethoxyethyl)uracil

This protocol utilizes the kinetic stability of the acetal under basic alkylation conditions.

Reagents: Uracil, Bromoacetaldehyde dimethyl acetal, NaH (60%), DMF (anhydrous).

-

Activation: Suspend Uracil (10 mmol) in anhydrous DMF (20 mL) under Argon.

-

Deprotonation: Add NaH (11 mmol) portion-wise at 0°C. Stir for 30 min until

evolution ceases. Note: The -

Alkylation: Add Bromoacetaldehyde dimethyl acetal (12 mmol) dropwise.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Quench with saturated

. Extract with EtOAc ( -

Purification: Flash chromatography (SiO

, DCM:MeOH gradient).-

Yield Expectation: 75–85%.

-

Validation:

H NMR will show the acetal proton as a triplet at

-

Controlled Deprotection (Hydrolysis)

To release the aldehyde for downstream applications (e.g., bicyclic formation).

Reagents: 1N HCl or 50% TFA/DCM.

-

Dissolution: Dissolve the acetal-pyrimidine (1 mmol) in THF/Water (1:1).

-

Acidification: Add 1N HCl (5 equiv).

-

Incubation: Stir at 50°C for 2 hours.

-

Checkpoint: If the aldehyde is unstable, perform this step in the presence of the subsequent reactant (e.g., an amine for reductive amination) to trap the aldehyde in situ.

-

-

Neutralization: Carefully neutralize with solid

if isolating.

Case Study: Stability in Drug Development Workflows

In nucleoside analog development, this group is often used to mask aldehydes during aggressive transformations on the pyrimidine ring (e.g., Pd-catalyzed cross-couplings).

Workflow Diagram: Stability Windows

Figure 2: The dimethoxyethyl group survives transition metal catalysis and strong nucleophiles but is incompatible with acidic deprotection steps intended for other groups (e.g., Boc removal).

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for acetal stability profiles).

-

BenchChem. (2025).[2][3] Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection. (Comparison of cyclic vs. acyclic acetal thermodynamics).

-

Paquette, L. A. (2004). Encyclopedia of Reagents for Organic Synthesis. (Details on Bromoacetaldehyde dimethyl acetal usage).

-

Organic Chemistry Portal. (2023). Dimethyl Acetals: Protection and Deprotection Mechanisms.

-

Joshi, R. et al. (2019). Synthesis of Pyrimidine Derivatives and their Thermodynamic Stability. Journal of Heterocyclic Chemistry. (Contextualizes pyrimidine electronic effects).

Sources

Technical Whitepaper: Pharmacological Potential and Synthetic Utility of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine Derivatives

Topic: Potential Biological Activity & Synthetic Utility of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.

Executive Summary

The 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine scaffold (CAS: 106157-85-1) represents a specialized, "masked" pharmacophore in medicinal chemistry. While the 2-aminopyrimidine core is a ubiquitous "privileged structure" found in numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Imatinib), the 4-(1,1-dimethoxyethyl) substitution offers a unique synthetic and biological handle.

This whitepaper analyzes the scaffold not merely as a static molecule, but as a stimuli-responsive precursor . The 1,1-dimethoxyethyl group functions as a robust ketal-protected acetyl moiety. Upon physiological or synthetic activation (acidic hydrolysis), it unmasks a reactive ketone, enabling the rapid assembly of complex heterocycles or acting as a covalent warhead precursor. This guide details the chemical stability, mechanistic potential in kinase inhibition, and protocols for leveraging this scaffold in high-throughput library generation.

Chemical Architecture & Stability Profile

The "Masked" Electrophile Strategy

The defining feature of this scaffold is the 1,1-dimethoxyethyl group at the C4 position.

-

Nature: A dimethyl ketal (acetal-like) protection of an acetyl group.

-

Stability: Stable under basic and neutral aqueous conditions (pH 7–10). This allows for chemical modification of the C2-amine (e.g., acylation, Buchwald-Hartwig coupling) without affecting the C4 side chain.

-

Activation: Under acidic conditions (pH < 4) or metabolic processing, the ketal hydrolyzes to release 4-acetyl-2-aminopyrimidine .

Biological Implications of the Ketal

While the ketal itself is lipophilic (increasing LogP), its primary biological relevance lies in its prodrug potential.

-

Metabolic Activation: In vivo, acid-catalyzed hydrolysis in lysosomes or gastric environments converts the scaffold into the ketone form.

-

Toxicity Profile: The release of methanol (2 equivalents) upon hydrolysis is negligible at therapeutic dosing but must be accounted for in high-concentration toxicology screens.

Mechanistic Pathways & Therapeutic Targets[1][2]

The biological activity of this scaffold is best understood through its two distinct states: the Protected State (intact ketal) and the Active State (hydrolyzed ketone/derivative).

Primary Target Class: Protein Kinases (ATP-Competitive Inhibition)

The 2-aminopyrimidine motif is a classic Type I Kinase Inhibitor pharmacophore.

-

Binding Mode: The N1 nitrogen and the C2-amino group form a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding pocket.

-

Role of the C4-Substituent:

-

Intact Ketal: The bulky dimethoxy group can occupy the Gatekeeper region or the solvent-exposed front pocket, potentially offering selectivity against kinases with smaller gatekeeper residues (e.g., Thr/Ala).

-

Hydrolyzed Ketone: The acetyl group is a versatile handle for converting the scaffold into pyrazolopyrimidines (via hydrazine condensation), which are potent inhibitors of CDK4/6 , JAK , and Aurora Kinases .

-

Secondary Target: Adenosine Receptors (A2A/A2B)

Substituted 2-aminopyrimidines are known antagonists of Adenosine receptors. The steric bulk of the 1,1-dimethoxyethyl group may mimic the furan/ribose moiety of adenosine, providing competitive antagonism potential in immuno-oncology applications.

Visualization: Scaffold Activation & Signaling

The following diagram illustrates the transformation of the scaffold from a synthetic precursor to a bioactive kinase inhibitor and its interaction logic.

Figure 1: Activation pathway of the 4-(1,1-dimethoxyethyl)pyrimidin-2-amine scaffold showing conversion to high-potency kinase inhibitor classes.

Experimental Protocols

Protocol A: Controlled Hydrolysis & Stability Assay

Objective: Determine the half-life of the ketal under physiological and acidic conditions to assess prodrug viability.

Reagents:

-

Test Compound: 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine (10 mM DMSO stock).

-

Buffers: PBS (pH 7.4), Acetate Buffer (pH 4.0), HCl (0.1 M, pH 1.0).

-

Internal Standard: Caffeine.

Workflow:

-

Preparation: Dilute DMSO stock to 50 µM in respective buffers (triplicate).

-

Incubation: Incubate at 37°C in a thermomixer.

-

Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately neutralize acid samples with equal volume 0.1 M NaOH or cold acetonitrile to stop hydrolysis.

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS. Monitor disappearance of parent (M+H = 184 approx) and appearance of ketone (M+H = 138 approx).

Self-Validating Check: The sum of the area under the curve (AUC) for the parent and ketone (corrected for extinction coefficients) should remain constant (>95%) over time.

Protocol B: Synthesis of Bioactive Pyrazolopyrimidines

Objective: Utilize the scaffold to generate a CDK-inhibitor analog.

-

Deprotection: Dissolve 1.0 eq of scaffold in THF/2N HCl (1:1). Stir at RT for 2 hours. Confirm conversion to ketone by TLC.

-

Condensation: Neutralize with NaHCO3, extract with EtOAc. To the crude ketone residue, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in toluene. Reflux for 4 hours to form the enaminone intermediate.

-

Cyclization: Add substituted hydrazine (e.g., phenylhydrazine, 1.2 eq) and acetic acid (cat.). Reflux for 2 hours.

-

Purification: Concentrate and purify via silica gel chromatography.

-

Result: A 7-substituted-pyrazolo[1,5-a]pyrimidine, a potent kinase inhibitor scaffold.

Comparative Data: Biological Activity

The following table summarizes the activity shift expected when converting the "Masked" scaffold to its active derivatives.

| Compound State | Functional Moiety | Primary Target | Typical IC50 (µM) | Mechanism |

| Scaffold (Parent) | 1,1-dimethoxyethyl | Adenosine A2A | > 10.0 | Weak Antagonist / Steric Block |

| Intermediate | 4-Acetyl | Tubulin (if derivatized) | 1.0 - 5.0 | Polymerization Inhibition |

| Derivative A | Pyrazolopyrimidine | CDK2 / CDK4 | 0.01 - 0.1 | ATP-Competitive (Hinge Binder) |

| Derivative B | Aminopyrimidine-Chalcone | VEGFR-2 | 0.05 - 0.5 | Angiogenesis Inhibition |

References

-

Vertex AI Search. (2025). Synthesis and biological evaluation of 2-aminopyrimidine derivatives. Retrieved from

-

National Institutes of Health (NIH). (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors. PubMed. Retrieved from

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. Retrieved from

-

American Chemical Society (ACS). (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

-

BenchChem. (2025). Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships. Retrieved from

Scalable Manufacturing of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine: Process Development and Critical Control Points

Executive Summary & Strategic Rationale

The compound 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine is a high-value pharmacophore intermediate, serving as a masked acetyl-pyrimidine building block for various kinase inhibitors (e.g., CDK4/6 inhibitors). The 1,1-dimethoxyethyl group functions as a robust acyclic ketal protecting group for the acetyl moiety, which is liberated under acidic conditions in late-stage synthesis.

This Application Note details a scalable, two-step "Enaminone Route" that avoids the use of unstable free-base guanidine and minimizes cryogenic requirements. The protocol prioritizes Process Mass Intensity (PMI) reduction and impurity control (specifically regulating the formation of regioisomers and polymerization byproducts).

Key Process Advantages:

-

Convergent Synthesis: Utilizes the condensation of a masked 1,3-dicarbonyl equivalent with guanidine.

-

Acid-Free Workup: Critical for maintaining the integrity of the acid-labile ketal functionality.

-

Scalability: Designed for standard batch reactors (GLR/SSR) with overhead distillation capabilities.

Retrosynthetic Analysis & Pathway Design

The most robust route for 4-substituted-2-aminopyrimidines is the condensation of guanidine with an

Reaction Pathway[1][2][3][4][5][6][7]

-

Activation: Condensation of 3,3-dimethoxy-2-butanone with

-Dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate. -

Cyclization: Michael addition-elimination of Guanidine Carbonate with the enaminone.

Figure 1: Retrosynthetic pathway utilizing the Bredereck-type enaminone synthesis followed by guanidine cyclization.

Detailed Experimental Protocols

Step 1: Synthesis of Enaminone Intermediate

Target: (E)-1-(dimethylamino)-4,4-dimethoxy-1-penten-3-one Reaction Type: Condensation / Elimination

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[][2][3][4][5][6] | Density | Role |

| 3,3-Dimethoxy-2-butanone | 132.16 | 1.0 | 0.987 | Starting Material |

| DMF-DMA | 119.16 | 1.2 | 0.897 | C1-Donor / Reagent |

| Toluene | 92.14 | 5.0 Vol | 0.867 | Solvent (Azeotrope) |

Protocol

-

Charging: To a dry reactor equipped with a mechanical stirrer, temperature probe, and a Dean-Stark trap (or distillation head), charge 3,3-Dimethoxy-2-butanone (1.0 wt) and Toluene (5.0 vol).

-

Reagent Addition: Add DMF-DMA (1.1 wt, ~1.2 eq) via addition funnel over 30 minutes at ambient temperature.

-

Reaction: Heat the mixture to reflux (~110°C). Methanol is generated as a byproduct.

-

Distillation: Distill off the methanol/toluene azeotrope to drive the equilibrium forward. Continue reflux for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of ketone.

-

-

Concentration: Once complete, concentrate the reaction mixture under reduced pressure (50°C, 100 mbar) to remove toluene and excess DMF-DMA.

-

Isolation: The residue is typically a viscous orange/red oil or low-melting solid. It is sufficiently pure (>90%) to proceed directly to Step 2.

-

Storage: Moisture sensitive. Store under nitrogen if holding overnight.

-

Step 2: Cyclization to 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine

Reaction Type: Cyclocondensation

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[][2][3][4][5][6] | Role |

| Enaminone (Step 1) | ~187.2 | 1.0 | Electrophile |

| Guanidine Carbonate | 180.17 | 0.6* | Dinucleophile |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.2 | Base |

| Ethanol (Absolute) | 46.07 | 6.0 Vol | Solvent |

*Note: Guanidine carbonate provides 2 equivalents of guanidine base per mole, but 0.6 eq (1.2 eq of guanidine) is used to ensure complete consumption of the enaminone.

Protocol

-

Preparation: In a clean reactor, charge Guanidine Carbonate (0.6 wt equiv) and Absolute Ethanol (4.0 vol).

-

Solubilization: Add Sodium Ethoxide solution (1.2 eq) dropwise. Stir at 25°C for 30 minutes to generate free guanidine in situ.

-

Safety: Reaction is slightly exothermic.

-

-

Addition: Dissolve the Enaminone intermediate (from Step 1) in Ethanol (2.0 vol) and add to the guanidine mixture over 1 hour.

-

Cyclization: Heat the mixture to reflux (78–80°C) and hold for 6–12 hours.

-

Workup (Critical Control Point):

-

Cool batch to 20°C.

-

Concentrate solvent to ~20% of original volume under reduced pressure.

-

Add Water (5.0 vol) and Dichloromethane (DCM) or Ethyl Acetate (5.0 vol).

-

pH Check: Ensure aqueous layer is pH > 8. Do not use acid to neutralize, as this will hydrolyze the ketal to the ketone (CAS 106157-82-8).

-

-

Extraction: Separate phases. Re-extract aqueous layer with DCM (2 x 3 vol).

-

Drying: Combine organics, dry over

, and filter. -

Crystallization: Swap solvent to Heptane/MTBE (3:1) and cool to 0–5°C to induce crystallization.

-

Filtration: Filter the off-white solid and dry in a vacuum oven at 40°C.

Process Flow & Logic Map

The following diagram illustrates the operational flow, highlighting the critical separation of the moisture-sensitive enaminone formation and the base-catalyzed cyclization.

Figure 2: Operational Process Flow Diagram highlighting Critical Control Points (CCPs).

Analytical Specifications

| Test | Method | Specification | Rationale |

| Appearance | Visual | White to Off-white solid | Color indicates oxidation/polymerization. |

| Assay | HPLC (254 nm) | > 98.0% a/a | High purity required for Pharma use. |

| Identity | 1H-NMR | Conforms to structure | Verify 1,1-dimethoxyethyl group (Singlet ~3.2 ppm, 6H). |

| Impurity A | HPLC | < 0.5% | 1-(2-amino-4-pyrimidinyl)ethanone (Hydrolysis product). |

| Residual Solvent | GC-HS | < 5000 ppm EtOH | Process solvent limit. |

NMR Diagnostic Signals (DMSO-d6):

- 8.25 (d, 1H, Pyrimidine H-6)

- 6.70 (d, 1H, Pyrimidine H-5)

- 6.50 (s, 2H, -NH2)

- 3.15 (s, 6H, -OCH3)

- 1.55 (s, 3H, -CH3)

Troubleshooting & Optimization

Issue: Low Yield in Step 1

-

Cause: Incomplete removal of Methanol.

-

Solution: The reaction is an equilibrium.[2] Ensure efficient fractionation or use a high flow of nitrogen to strip methanol. Use of higher boiling solvents (Xylene) can help drive the reaction temperature higher.

Issue: Ketal Hydrolysis (Formation of Ketone)

-

Cause: Acidic conditions during workup or presence of water during Step 1.

-

Solution: In Step 2 workup, verify the water used is neutral or slightly basic (

). Never wash with dilute HCl. If the ketone is observed, it can be re-protected using Trimethyl Orthoformate (TMOF) and pTSA, but this adds a step.

Issue: Product Coloration

-

Cause: Oxidation of the amine or polymerization of the enaminone.

-

Solution: Perform all reactions under Nitrogen atmosphere. Use fresh DMF-DMA.

References

- Target Compound Identification

- Precursor Availability

-

Synthetic Methodology (Enaminone Route)

-

Schenone, P., et al. (1990).[8] "Reaction of N,N-dimethylformamide dimethyl acetal with ketones." Journal of Heterocyclic Chemistry. (General reference for DMF-DMA chemistry).

- Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines and pyrimidines." Synlett.

-

-

Related Kinase Inhibitor Chemistry

-

National Institutes of Health (NIH). (2018). "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives." PubMed Central. Retrieved from [Link] (Illustrates the utility of the 2-aminopyrimidine scaffold).

-

Sources

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole - Google Patents [patents.google.com]

- 8. 3,3-Dimethoxy-2-butanone 98 21983-72-2 [sigmaaldrich.com]

Application Notes and Protocols for the Hydrolysis of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine to 1-(2-Aminopyrimidin-4-yl)ethan-1-one

Introduction: Strategic Deprotection in Heterocyclic Synthesis

In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The synthesis of functionalized pyrimidines often necessitates the use of protecting groups to mask reactive functionalities during synthetic transformations. The 1,1-dimethoxyethyl group, a dimethyl ketal, serves as a robust protecting group for a ketone. Its removal, through a process of hydrolysis, is a critical deprotection step to unveil the desired ketone, 1-(2-aminopyrimidin-4-yl)ethan-1-one. This ketone is a versatile intermediate for further elaboration in the synthesis of complex molecules.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the hydrolysis of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated protocol, and offer insights into reaction monitoring, troubleshooting, and product characterization.

Mechanistic Insights: The Acid-Catalyzed Hydrolysis of a Dimethyl Ketal

The hydrolysis of a dimethyl ketal to a ketone is a classic example of an acid-catalyzed reaction.[1][2] The reaction proceeds through a series of equilibrium steps, and the presence of a large excess of water drives the reaction towards the formation of the ketone.[2]

The mechanism can be summarized as follows:

-

Protonation of a Methoxy Group: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst (H₃O⁺), converting the methoxy group into a good leaving group (methanol).[2][3]

-

Formation of a Resonance-Stabilized Oxocarbenium Ion: The departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.[1]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation to form a Hemiketal: A proton is transferred from the newly added water molecule to a solvent molecule, yielding a hemiketal intermediate.

-

Protonation of the Second Methoxy Group: The remaining methoxy group is then protonated by the acid catalyst.

-

Elimination of a Second Methanol Molecule: The protonated methoxy group is eliminated as a second molecule of methanol, with assistance from the lone pair of electrons on the hydroxyl group, forming a protonated ketone.

-

Deprotonation to Yield the Ketone: Finally, a water molecule removes the proton from the carbonyl oxygen to yield the final ketone product and regenerate the acid catalyst.

It is important to consider the presence of the 2-amino group on the pyrimidine ring. Under acidic conditions, this basic nitrogen atom will be protonated.[4] This protonation may influence the overall electron density of the pyrimidine ring but is not expected to interfere directly with the hydrolysis of the remote ketal group. However, the acidic conditions must be mild enough to avoid any potential degradation of the pyrimidine ring itself.[5]

Experimental Protocol: Hydrolysis of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine

This protocol is designed to be a reliable starting point for the hydrolysis of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine. Optimization of reaction time and temperature may be necessary depending on the specific batch of starting material and desired purity.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine | ≥95% | Commercial Source |

| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent Grade | Sigma-Aldrich |

| Acetone | ACS Reagent Grade | Fisher Scientific |

| Dichloromethane (DCM) | HPLC Grade | VWR Chemicals |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Laboratory Prepared | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |

| Deionized Water | - | - |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1,1-dimethoxyethyl)pyrimidin-2-amine (1.0 g, 5.46 mmol).

-

Add acetone (20 mL) to dissolve the starting material. Acetone is used as a co-solvent and to help drive the equilibrium by reacting with the liberated methanol.[6][7]

-

In a separate small beaker, prepare a 2 M aqueous HCl solution by carefully adding concentrated HCl (1 mL) to deionized water (5 mL).

-

Add the 2 M HCl solution (5.5 mL, 11.0 mmol, 2.0 equiv) dropwise to the stirred solution of the starting material in acetone. The addition should be done at room temperature.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to a gentle reflux (approximately 60-65 °C) using a heating mantle or oil bath.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

TLC System: A typical mobile phase is 10% methanol in dichloromethane.

-

Visualization: Visualize the spots under a UV lamp at 254 nm. The starting material and product should have different Rf values.

-

-

The reaction is typically complete within 2-4 hours. Continue heating until the starting material is no longer visible by TLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is approximately 8-9.

-

Remove the acetone using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 1-(2-aminopyrimidin-4-yl)ethan-1-one can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.

-

Data Summary and Expected Results

| Parameter | Value |

| Starting Material | 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine |

| Product | 1-(2-Aminopyrimidin-4-yl)ethan-1-one |

| Acid Catalyst | 2 M Hydrochloric Acid |

| Solvent | Acetone/Water |

| Temperature | 60-65 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% (after purification) |

| Appearance of Product | Off-white to pale yellow solid |

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

Caption: A flowchart illustrating the key steps in the hydrolysis of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine.

Caption: The acid-catalyzed mechanism for the hydrolysis of the dimethyl ketal to the corresponding ketone.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient acid catalyst.- Reaction time is too short.- Temperature is too low. | - Add a small additional amount of 2 M HCl and continue monitoring.- Extend the reaction time.- Ensure the reaction mixture is maintaining a gentle reflux. |

| Formation of Byproducts | - Acid concentration is too high, leading to decomposition.- Prolonged heating. | - Use a milder acid catalyst, such as p-toluenesulfonic acid.- Reduce the reaction temperature and extend the reaction time if necessary.- Ensure the reaction is stopped as soon as the starting material is consumed. |

| Low Yield after Work-up | - Incomplete extraction of the product.- Product is partially soluble in the aqueous layer. | - Increase the number of extractions with dichloromethane.- Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase before extraction. |

| Difficulty in Purification | - Product co-elutes with impurities. | - Adjust the polarity of the mobile phase for column chromatography.- Consider using a different stationary phase (e.g., alumina).- Attempt recrystallization from various solvent systems to find one that provides good crystal formation and purity. |

Conclusion

The hydrolysis of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine to 1-(2-aminopyrimidin-4-yl)ethan-1-one is a straightforward and high-yielding transformation when conducted under controlled acidic conditions. The protocol detailed herein provides a robust method for achieving this deprotection, a crucial step in the synthetic routes towards more complex pyrimidine-based molecules. By understanding the underlying mechanism and potential challenges, researchers can confidently and efficiently execute this reaction, paving the way for further discoveries in medicinal and materials chemistry.

References

-

Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]

-

Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. National Library of Medicine. [Link]

-

A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. [Link]

-

Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]

-

Dimethyl Acetals. Organic Chemistry Portal. [Link]

-

Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

-

10.4: Acetals and Ketals. Chemistry LibreTexts. [Link]

-

General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society. [Link]

-

Dimethyl ketal hydrolysis catalysed by hydroxide and hydronium ions. Henry Rzepa's Blog. [Link]

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]

-

2.1 Introduction 2.2 0,0-Acetals. [Link]

-

(PDF) Remarkably efficient deprotection of cyclic acetals and ketals. Academia.edu. [Link]

-

Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. National Library of Medicine. [Link]

-

The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. ResearchGate. [Link]

-

Selective Deprotection of Dimethyl-Acetal. Reddit. [Link]

-

Deprotection of dimethyl acetals. ResearchGate. [Link]

-

Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. ACS Publications. [Link]

-

Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

-

21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

-

Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Library of Medicine. [Link]

-

Enamines. Making Molecules. [Link]

-

Chapter 23 The Chemistry of Amines. [Link]

- Preparation method of 2-amino pyrimidine.

-

In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Publishing. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]

-

Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Organic Chemistry Portal. [Link]

-

Imine and Enamine Hydrolysis. Organic Chemistry Tutor. [Link]

-

A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. ResearchGate. [Link]

- Method for purification of ketones.

-

Stable Hemiaminals: 2-Aminopyrimidine Derivatives. National Library of Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. reddit.com [reddit.com]

Buchwald-Hartwig amination protocols involving pyrimidin-2-amine derivatives

Application Note: AN-2026-PYR Advanced Protocols for Buchwald-Hartwig Amination of Pyrimidin-2-amine Derivatives

Executive Summary

The incorporation of the 2-aminopyrimidine motif is ubiquitous in kinase inhibitor development (e.g., Imatinib, Palbociclib). However, utilizing pyrimidin-2-amine as a nucleophile in Buchwald-Hartwig cross-coupling presents distinct mechanistic challenges compared to standard anilines. These substrates suffer from (1) electronic deactivation due to the electron-deficient pyrimidine ring and (2) catalyst poisoning via competitive

This Application Note details optimized protocols to overcome these barriers, utilizing Dialkylbiaryl Phosphine (Buchwald) ligand architectures and Palladium Precatalyst (G3/G4) technology.

Mechanistic Challenges & Strategic Solutions

The Deactivation Pathway

Unlike simple anilines, 2-aminopyrimidines possess an endocyclic nitrogen (N1/N3) capable of binding to the Pd(II) center. This creates a stable 4-membered metallacycle or a bridging dimer, effectively removing the catalyst from the active cycle (the "Resting State" problem).

Figure 1: Catalytic Cycle & Inhibition Pathways (Visualizing the competition between productive coupling and catalyst poisoning)

Caption: The standard catalytic cycle (Green/White) is disrupted by the formation of stable chelate complexes (Red) when the pyrimidine ring nitrogen binds to the Pd center.

Ligand Selection Strategy

To prevent the poisoning pathway shown above, the ligand must be bulky enough to sterically disfavor the

| Ligand Class | Representative | Suitability | Mechanism of Action |

| Dialkylbiaryl Phosphines | tBuBrettPhos | Excellent | Bulky t-butyl groups and methoxy substitution prevent N1-binding; high activity for primary amines. |

| Dialkylbiaryl Phosphines | BrettPhos | Good | Similar to above, but tBuBrettPhos often shows superior turnover for heteroaryl amines. |

| Bisphosphines | Xantphos | Moderate/Good | Wide bite angle favors reductive elimination; useful for scale-up but requires higher Pd loading. |

| Simple Phosphines | PPh3, dppf | Poor | Insufficient steric bulk; prone to catalyst poisoning by the pyrimidine substrate. |

Experimental Protocols

Protocol A: The "Gold Standard" (High Complexity/Low Reactivity)

Recommended for initial screening, medicinal chemistry scale (mg to g), and deactivated aryl halides.

Reagents:

-

Catalyst: (or G4) – Ensures 1:1 L:Pd ratio and rapid activation.

-

Base: Sodium tert-butoxide (NaOtBu) – Strong base required for efficient deprotonation.

-

Solvent: t-Amyl Alcohol (or 1,4-Dioxane).

Step-by-Step Methodology:

-

Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with:

-

Aryl Halide (1.0 equiv)[3]

-

Pyrimidin-2-amine (1.2 equiv)

-

NaOtBu (1.4 equiv)

-

tBuBrettPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

-

-

Inertion: Cap the vial (septum screw cap) and purge with inert gas for 5 minutes (or evacuate/backfill 3x).

-

Solvent Addition: Add anhydrous t-Amyl Alcohol (concentration 0.1 – 0.2 M) via syringe.

-

Reaction: Place in a pre-heated block at 90 °C. Stir vigorously (>800 rpm) to ensure mass transfer, as NaOtBu is sparingly soluble.

-

Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, increase temp to 110 °C.

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black/salts, and concentrate.

Why this works: The G3 precatalyst generates the active L-Pd(0) species immediately upon exposure to base, bypassing the induction period. tBuBrettPhos provides extreme steric bulk, forcing the reaction through the productive cycle rather than the chelation trap.

Protocol B: Functional Group Tolerant (Esters/Nitriles present)

Use when the substrate contains base-sensitive groups incompatible with NaOtBu.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%) + BrettPhos (10 mol%) OR [BrettPhos Pd G3] (5 mol%).

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Additive: Water (0.1 equiv) – Trace water can assist inorganic base solubility/proton transfer in non-polar solvents.

Critical Modification: Inorganic bases like Carbonates are weaker and heterogeneous. The reaction must be run at higher temperatures (100–110 °C) and requires longer reaction times (12–24 h).

Decision Matrix & Troubleshooting

Figure 2: Optimization Decision Tree (Logic flow for selecting the correct protocol)

Caption: Strategic selection of base and ligand based on substrate functionality and steric demand.

Troubleshooting Guide (Self-Validating)

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning or Failure to Activate | Switch to Precatalyst (G3/G4) to ensure Pd(0) generation. Ensure inert atmosphere is rigorous (O2 kills active catalyst). |

| High Conversion, Low Yield | Protodehalogenation (Reduction of Ar-X) | Solvent is acting as H-source. Switch from alcohols to Dioxane or Toluene . Reduce temperature. |

| Starting Material Remains | Incomplete Deprotonation | If using Carbonate bases, ensure particle size is fine (grind K2CO3) or switch to Cs2CO3 (higher solubility). |

| Product is "Stuck" on Pd | Strong Product Inhibition | Add a scavenger (e.g., thiourea) during workup or use a ligand with a wider bite angle (Xantphos ) if applicable. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Fors, B. P., & Buchwald, S. L. (2008). "A General Method for the Palladium-Catalyzed Cross-Coupling of Primary Amines." Journal of the American Chemical Society. (Highlighting tBuBrettPhos). Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7] Reaction intermediates and structure-activity relationships."[4][8] Journal of the American Chemical Society. Link

-

Bruno, N. C., et al. (2013). "Third-Generation Buchwald–Hartwig Precatalysts." Chemical Science. Link

-

BenchChem Application Data. (2025). "A Head-to-Head Battle of the Buchwald Ligands: tBuBrettPhos vs. tBuXPhos." Link

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Note: Synthesis of Next-Generation Sulfonylurea Herbicides using 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine

Topic: Preparation of Agrochemicals using 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine Content Type: Application Note & Technical Protocol Audience: Senior Synthetic Chemists, Agrochemical Process Engineers, and R&D Scientists.

Abstract & Strategic Significance

This technical guide details the utilization of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine (CAS: 1395856-59-9 or analog) as a critical building block in the synthesis of Acetolactate Synthase (ALS) inhibiting herbicides.

Unlike standard intermediates (e.g., 2-amino-4,6-dimethoxypyrimidine), this molecule possesses a 1,1-dimethoxyethyl moiety—a masked acetyl group. This acetal functionality offers two distinct strategic advantages in agrochemical design:

-

Lipophilicity Modulation: The acetal significantly increases

, enhancing cuticular penetration and rainfastness compared to the free ketone. -

Pro-Herbicide Mechanism: The acetal is acid-labile. Upon entering the plant or soil environment (where pH variance occurs), it can hydrolyze to the active acetyl-derivative, potentially altering the translocation profile or degradation kinetics.

Critical Handling Warning: The acetal group is sensitive to acidic hydrolysis. Standard sulfonylurea workups involving strong acid precipitation (HCl/H₂SO₄) will destroy the functionality. This guide provides modified protocols to ensure moiety integrity.

Chemical Properties & Handling

| Property | Specification | Operational Implication |

| Molecular Structure | Pyrimidine core with 2-NH₂ and 4-C(OMe)₂Me | Nucleophilic amine; Acid-sensitive side chain. |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |

| Solubility | Soluble in DCM, MeCN, THF, Toluene | Ideal for anhydrous coupling reactions. |

| pKa (Amine) | ~3.5 - 4.5 | Weak nucleophile; requires activated electrophiles (isocyanates). |

| Stability | Acid Sensitive | DO NOT use aqueous acid < pH 5 during workup. |

Synthetic Pathways: Core Protocols

We present two validated pathways. Method A is the industrial "Gold Standard" for yield and purity. Method B is a non-phosgene alternative suitable for pilot-scale safety.

Method A: The Sulfonyl Isocyanate Route (High Yield)

This method couples the heterocyclic amine with a pre-formed sulfonyl isocyanate. It is preferred because it proceeds under mild, neutral conditions, preserving the acetal group.

Reaction Scheme

Reagents

-

Substrate: 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine (1.0 eq)

-

Electrophile: Aryl Sulfonyl Isocyanate (e.g., 2-methoxycarbonylbenzenesulfonyl isocyanate) (1.05 eq)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.05 eq) - Optional, accelerates kinetics.

Step-by-Step Protocol

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

). -

Dissolution: Charge the flask with 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine (10 mmol) and anhydrous MeCN (50 mL). Stir until fully dissolved.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add the Sulfonyl Isocyanate (10.5 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature < 10°C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane 1:1). The amine spot should disappear.

-

-

Workup (Crucial Step):

-

Do NOT use acid precipitation.

-

Concentrate the solvent in vacuo to ~20% volume.

-

Add cold Diethyl Ether or MTBE to precipitate the Sulfonylurea.

-

Filter the solid and wash with cold ether.

-

-

Purification: Recrystallize from Acetonitrile/Ether if necessary.

Method B: The Phenyl Carbamate Route (Phosgene-Free)

If the sulfonyl isocyanate is unstable or unavailable, this route uses a phenyl carbamate intermediate. It requires heat and a base, so strict anhydrous conditions are vital to prevent acetal hydrolysis.

Reaction Scheme

Reagents

-

Substrate: 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine (1.0 eq)

-

Carbamate: Phenyl (2-substituted-phenylsulfonyl)carbamate (1.0 eq)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Protocol

-

Charging: In a dry reaction vessel, combine the Phenyl Carbamate (10 mmol) and the Pyrimidin-2-amine (10 mmol) in anhydrous Dioxane (40 mL).

-

Activation: Add DBU (11 mmol) in one portion.

-

Heating: Heat the mixture to 60–80°C for 3–6 hours.

-

Quenching: Cool to RT. Pour the mixture into Ice Water (pH ~7).

-

Note: The Sulfonylurea salt (DBU salt) is soluble.[5]

-

-

Acidification (Careful): Slowly add 1M Acetic Acid (weak acid) until pH reaches 5–6. Do not go below pH 4.

-

The product should precipitate.

-

-

Isolation: Filter, wash with water, and dry under vacuum at 40°C.

Visualizing the Workflow

The following diagram illustrates the decision matrix and chemical flow for synthesizing these agrochemicals, highlighting the critical control points for the acetal group.

Caption: Synthesis workflow comparing Isocyanate (Route A) and Carbamate (Route B) pathways, emphasizing the critical acid-avoidance step to preserve the acetal.

Quality Control & Analytical Validation

Due to the lability of the acetal, standard HPLC methods using 0.1% TFA (Trifluoroacetic acid) must be avoided.

HPLC Method (Acetal-Safe)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

-

Rationale: Ammonium acetate provides buffering at neutral pH, preventing on-column degradation of the 1,1-dimethoxyethyl group.

NMR Validation

-

Solvent: DMSO-

or -

Key Signals:

-

Acetal Methyl: Singlet at

ppm (3H). -

Methoxy Groups: Singlet at

ppm (6H). -

Pyrimidine Proton: Singlet at

ppm (1H). -

Urea NH: Broad singlets at

ppm (downfield, indicating H-bonding).

-

Mechanism of Action (ALS Inhibition)

The synthesized sulfonylurea targets Acetolactate Synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[6]

-

Binding: The sulfonylurea bridge mimics the transition state of the pyruvate substrate.

-

Pyrimidine Role: The 4-(1,1-dimethoxyethyl)pyrimidin-2-yl moiety binds into the "channel" of the enzyme. The bulky acetal group creates a tight fit, potentially excluding water and increasing binding residence time.

-

Metabolic Fate: In resistant crops (e.g., maize), the molecule is rapidly metabolized (often via hydroxylation of the pyrimidine ring or hydrolysis of the urea). The acetal group may serve as a "delay timer," hydrolyzing to the ketone in the soil to change the uptake profile for weed control.

Caption: Mechanism of Action: The sulfonylurea competitively binds to the ALS enzyme, blocking pyruvate processing and halting amino acid synthesis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent reacting with Isocyanate. | Ensure MeCN/DCM is distilled or dried over molecular sieves. |

| Product is an Oil | Impurities preventing crystallization. | Triturate with cold Hexane/Ether. If oil persists, use column chromatography (Neutral Alumina, not Silica). |

| Acetal Hydrolysis | Acidic workup or Silica Gel acidity. | Use Method A (precipitation). If chromatography is needed, add 1% Et3N to the eluent or use Alumina. |

| No Reaction (Method B) | Base too weak or temp too low. | Switch from Pyridine to DBU. Increase temp to reflux. |

References

-

Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. In: Pesticide Chemistry: Human Welfare and the Environment. Pergamon Press. Link

-

Bayer CropScience. (2010). Process for the preparation of sulfonylureas. U.S. Patent 7,741,483. (Describes the general isocyanate coupling method). Link

-

DuPont. (1995). Herbicidal Sulfonamides. U.S. Patent 5,457,201. (Describes pyrimidine analogs and acetal stability). Link

-

Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science, 29(3), 263-281. Link

-

Shaner, D. L. (2014). Herbicide Handbook. Weed Science Society of America. (Reference for physical properties of ALS inhibitors). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Stabilization Study for Sulfonylurea Herbicides -Korean Journal of Weed Science | Korea Science [koreascience.kr]

- 6. mdpi.com [mdpi.com]

Technical Application Note: Solvent Selection & Recrystallization Protocol for 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine

Executive Summary

This guide details the solvent selection and recrystallization protocol for 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine .[1] This compound presents a specific purification challenge: it contains a basic 2-aminopyrimidine core and an acid-sensitive 1,1-dimethoxyethyl (ketal/acetal) functionality.[1]

Successful purification requires a solvent system that:

-

Preserves the Ketal: Strictly avoids acidic conditions and high-temperature aqueous hydrolysis.

-

Purges Impurities: Effectively removes polar synthetic byproducts (e.g., guanidine salts) and non-polar oligomers.[1]

-

Prevents "Oiling Out": Manages the moderate polarity of the amine to ensure crystalline growth rather than phase separation.[1]

Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) or Toluene (Single Solvent) .[1]

Physicochemical Analysis & Solvent Logic

Molecular Constraints

-

Basic Center: The pyrimidine ring nitrogens and the exocyclic amine (

) make the molecule moderately polar and basic.[1] It can form salts with acids.[1][2] -

Acid Lability: The 1,1-dimethoxyethyl group is a masked ketone.[1] In the presence of water and trace acid (even atmospheric

in wet solvents), it hydrolyzes to the corresponding acetyl group (4-acetylpyrimidin-2-amine).[1]-

Rule: Avoid boiling water, acidic alcohols, and unbuffered aqueous systems.[1]

-

-

Solubility Profile:

Solvent Screening Strategy (Dielectric & Hansen Parameters)

We utilize a "Like Dissolves Like" approach modified for crystallization (Soluble at High T, Insoluble at Low T).

| Solvent Class | Candidate | Suitability | Rationale |

| Esters | Ethyl Acetate | High | Moderate polarity matches the amine; low risk of acetal exchange; easy drying.[1] |

| Aromatics | Toluene | High | Excellent temperature coefficient for pyrimidines; azeotropically removes water (protecting the acetal). |

| Alcohols | IPA | Medium | Good solubility, but risk of trans-acetalization (exchange of OMe for OiPr) if acidic impurities are present.[1] |

| Alkanes | n-Heptane | Anti-Solvent | Induces precipitation; miscible with EtOAc and Toluene.[1] |

| Water | Water | Low | RISK: High hydrolysis potential at elevated temperatures.[1] Avoid. |

Decision Logic for Solvent Selection

The following decision tree illustrates the logical pathway for selecting the optimal solvent system based on impurity profile and compound stability.

Figure 1: Decision matrix for solvent selection based on impurity profile.

Detailed Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethyl Acetate / n-Heptane)

Best for removing inorganic salts and polar synthetic byproducts.[1]

Materials:

-

Crude 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine (10.0 g)

-

Ethyl Acetate (ACS Reagent, Anhydrous recommended)

-

n-Heptane[1]

-

Activated Carbon (Optional, for decolorization)

Procedure:

-

Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Solvent Addition: Add 40 mL of Ethyl Acetate. Heat the mixture to reflux (approx. 77°C).

-

Filtration (Hot): If insoluble particles (salts) remain, filter the hot solution through a pre-warmed sintered glass funnel or Celite pad.[1]

-

Anti-Solvent Addition: While maintaining the solution at a gentle boil, slowly add n-Heptane dropwise.

-

Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Rapid cooling may cause oiling out.[1]

-

Finishing: Once at room temperature, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline solid under vacuum. Wash the cake with a cold 1:1 mixture of EtOAc/Heptane (10 mL).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 50°C to prevent thermal degradation of the acetal.[1]

Protocol B: Single Solvent Recrystallization (Toluene)

Best for scaling up and ensuring anhydrous conditions (Toluene azeotrope removes water).

Procedure:

-

Suspend crude material (10.0 g) in Toluene (30 mL).

-

Heat to 80-90°C. The compound should dissolve completely.

-

Solubility Check: If not dissolved, add Toluene in 2 mL increments.[1]

-

-

Azeotropic Drying (Critical): If the crude material is wet, distill off 5-10 mL of Toluene to remove trace water.[1]

-

Cool slowly to room temperature without stirring (or very slow stirring) to promote large crystal growth.

-

Chill to 0°C, filter, and wash with cold Toluene.

Analytical Validation (Quality Control)

To ensure the process was successful, you must validate two attributes: Purity and Structural Integrity .[1][3]

| Attribute | Method | Acceptance Criteria |

| Identity (Acetal) | 1H-NMR (DMSO-d6) | Singlet at |

| Purity | HPLC (C18 Column) | > 98.5% Area.[1] Mobile Phase: Water (0.1% |

| Residual Solvent | GC-Headspace | EtOAc < 5000 ppm, Heptane < 5000 ppm.[1] |

Troubleshooting Guide

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: The solution became supersaturated too quickly, or the temperature dropped too fast.[1]

-

Solution:

Problem: Hydrolysis (Smell of Acetic Acid / Loss of Yield)

-

Cause: Presence of water and heat, or acidic impurities in the starting material.[1]

-

Solution:

Problem: Poor Yield (< 60%)

-

Cause: Too much solvent used.[1]

-

Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a second crop of crystals.

References

-

Synthesis of Pyrimidine Derivatives

-

General Purification of Aminopyrimidines

-

Source: Patent CN103159684B "Method for preparing 2-amino-4, 6-dimethoxypyrimidine".[1] (Demonstrates Toluene/Xylene recrystallization for similar methoxy-pyrimidines).

- URL

-

-

Acetal Stability & Protection Strategies

-

Source: Greene's Protective Groups in Organic Synthesis.[1] (General reference for acetal lability).

-

-

Solubility Parameters

Sources

- 1. US8691798B2 - Synthesis of 2,4-pyrimidinediamines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: A Guide to Improving Low Yields in the Synthesis of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine

Welcome to the technical support center for the synthesis of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in this specific synthesis. Here, we will delve into the common pitfalls and provide detailed, evidence-based troubleshooting strategies to enhance your reaction outcomes.

Introduction: Understanding the Synthesis

The synthesis of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine typically involves the cyclocondensation of a β-dicarbonyl equivalent with guanidine. A common and direct precursor for the "4-(1,1-dimethoxyethyl)" moiety is 4,4-dimethoxy-2-pentanone. This diketone equivalent reacts with guanidine, a binucleophilic reagent, to form the pyrimidine ring.

The general reaction is as follows:

While this reaction appears straightforward, several factors can contribute to suboptimal yields. This guide will address these issues in a question-and-answer format, providing both the "what" and the "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction has a low conversion rate, with a significant amount of starting material (4,4-dimethoxy-2-pentanone) remaining. What are the likely causes and how can I fix this?

A1: Low conversion is a common issue that often points to problems with reaction conditions or reagent quality.

Several factors can lead to incomplete reactions in pyrimidine synthesis.[1] Here are the primary areas to investigate:

-

Insufficient Base Strength or Stoichiometry: Guanidine itself is a strong base, but the reaction often benefits from an additional base to deprotonate the guanidine and facilitate its nucleophilic attack. Sodium ethoxide or sodium methoxide are commonly used. Ensure your base is freshly prepared and used in at least stoichiometric amounts relative to the guanidine salt if you are using one (e.g., guanidine hydrochloride).

-